molecular formula C15H12N2S B160437 (+)-Benzotetramisole CAS No. 885051-07-0

(+)-Benzotetramisole

Cat. No.: B160437
CAS No.: 885051-07-0
M. Wt: 252.3 g/mol
InChI Key: YGCWPCVAVSIFLO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Benzotetramisole is a chiral compound that belongs to the class of imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Benzotetramisole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with chloroacetic acid, followed by cyclization in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(+)-Benzotetramisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

(+)-Benzotetramisole has been extensively studied for its applications in:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and as a building block for more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a tool for studying enzyme mechanisms.

    Medicine: Research has explored its potential as an anti-inflammatory and immunomodulatory agent.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism by which (+)-Benzotetramisole exerts its effects involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include modulation of immune responses and inhibition of specific metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (-)-Benzotetramisole: The enantiomer of (+)-Benzotetramisole, with similar but distinct biological activities.

    Tetramisole: A racemic mixture of both enantiomers, used in veterinary medicine.

    Levamisole: A related compound with similar immunomodulatory properties, used as an anthelmintic.

Uniqueness

This compound is unique due to its specific chiral properties, which can result in different biological activities compared to its enantiomer or racemic mixtures. Its ability to selectively interact with chiral environments in biological systems makes it a valuable tool in research and industry.

Properties

IUPAC Name

(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCWPCVAVSIFLO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468566
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885051-07-0
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Benzotetramisole
Reactant of Route 2
(+)-Benzotetramisole
Reactant of Route 3
(+)-Benzotetramisole
Customer
Q & A

Q1: What is (+)-Benzotetramisole (BTM) primarily known for in the realm of organic chemistry?

A1: this compound (BTM) has earned recognition as an efficient and versatile chiral acyl-transfer catalyst. [] It has been successfully employed in various enantioselective transformations, including kinetic resolution of alcohols and amines, desymmetrization reactions, and asymmetric cycloadditions. [, , , , , , ]

Q2: How does this compound (BTM) facilitate enantioselective esterification reactions?

A2: this compound (BTM) catalyzes enantioselective esterification through a mechanism involving the activation of carboxylic acids. It forms a chiral acylammonium ion intermediate with the acid anhydride, which then undergoes nucleophilic attack by the alcohol, resulting in the formation of a chiral ester. The chiral environment provided by this compound (BTM) during this process leads to preferential formation of one enantiomer over the other. [, , ]

Q3: What makes this compound (BTM) a versatile catalyst for kinetic resolution? Can you provide specific examples?

A3: this compound (BTM) excels in kinetic resolution due to its ability to selectively acylate one enantiomer of a racemic mixture, leaving the other untouched. This is particularly useful for preparing enantioenriched alcohols, amines, and other valuable chiral building blocks. For instance, this compound (BTM) has been successfully employed in the kinetic resolution of secondary benzylic alcohols, [, , ] propargylic alcohols, [] 2H-azirines, [] cyclic hydroxamic acids, [] and N-acyl-β-lactams. []

Q4: How effective is this compound (BTM) in catalyzing the kinetic resolution of challenging substrates like propargylic alcohols?

A4: this compound (BTM) exhibits remarkable efficiency in the kinetic resolution of propargylic alcohols, achieving selectivity factors of up to 32. This is noteworthy as it represents one of the highest selectivities achieved for this class of substrates using non-enzymatic catalysts. []

Q5: Besides kinetic resolution, what other asymmetric transformations can this compound (BTM) catalyze?

A5: this compound (BTM) goes beyond kinetic resolution, demonstrating its versatility in other asymmetric transformations. For example, it has been employed in the desymmetrization of meso-diol lobelanidine, highlighting its potential in synthesizing complex natural products. [] Moreover, this compound (BTM) has proven effective in dynamic kinetic resolution of azlactones, providing access to di(1-naphthyl)methyl esters of α-amino acids with high enantiomeric excess. []

Q6: How does this compound (BTM) contribute to the synthesis of α-amino acid derivatives?

A6: this compound (BTM) plays a crucial role in the synthesis of α-amino acid derivatives via a tandem palladium and isothiourea relay catalysis. It catalyzes the enantioselective [, ]-sigmatropic rearrangement of allylic ammonium salts, generated in situ from N,N-disubstituted glycine aryl esters and allylic phosphates, to afford syn-α-amino acid derivatives with high diastereo- and enantioselectivity. []

Q7: What are the advantages of using this compound (BTM) in tandem catalytic processes?

A7: Tandem catalytic processes employing this compound (BTM) offer several advantages, including increased efficiency and selectivity. For example, in the tandem palladium and this compound (BTM) catalyzed synthesis of α-amino acid derivatives, the use of this compound (BTM) eliminates the need to isolate the intermediate allylic ammonium salt, streamlining the process and enhancing overall efficiency. []

Q8: Has this compound (BTM) been explored for its potential in flow chemistry applications?

A8: Yes, a polystyrene-supported analogue of this compound (BTM) has been developed and successfully applied in a continuous flow setup for the enantioselective domino Michael addition/cyclization reaction. This immobilized version of this compound (BTM) allows for easy catalyst separation and recycling, making it suitable for large-scale synthesis and industrial applications. []

Q9: What is the molecular formula and molecular weight of this compound (BTM)?

A9: The molecular formula of this compound (BTM) is C15H12N2S, and its molecular weight is 252.33 g/mol. []

Q10: How do structural modifications on the this compound (BTM) scaffold affect its catalytic activity and selectivity?

A10: Studies have shown that structural modifications on the this compound (BTM) scaffold can significantly impact its catalytic activity and selectivity. For instance, introducing substituents on the aromatic ring or modifying the chiral center can influence the steric and electronic properties of the catalyst, thereby affecting its ability to differentiate between enantiomers during reactions. [] Additionally, replacing the benzothiazole moiety with other heterocycles or modifying the N-substituent can also lead to changes in catalytic activity and selectivity. [, ]

Q11: Have computational methods been employed to elucidate the mechanism of this compound (BTM) catalyzed reactions?

A11: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the mechanism of this compound (BTM)-catalyzed reactions. For example, DFT studies have provided insights into the transition states involved in the kinetic resolution of azlactones, revealing the importance of electrostatic interactions in enantioselectivity. [] These calculations help optimize reaction conditions and design more efficient catalysts.

Q12: Are there any other catalysts that can be used as alternatives to this compound (BTM) for similar reactions?

A12: While this compound (BTM) is a highly effective catalyst for various asymmetric transformations, other catalysts, such as chiral DMAP derivatives, proline derivatives, and other isothiourea catalysts, have also shown promising results in similar reactions. [, ] The choice of catalyst often depends on the specific substrate and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.